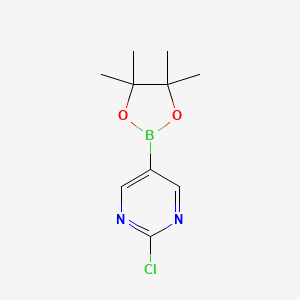
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Descripción general
Descripción
“2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound with the molecular formula C10H14BClN2O2 . It is a solid substance that appears as a white to yellow to orange powder or crystal . This compound is used as a ligand for synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring system, attached to a boronate ester group . The boronate ester group contains a boron atom which is part of a ring system called dioxaborolane .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar boronic acid esters are often used in coupling reactions in organic synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.49 . The melting point of this compound ranges from 65.0 to 69.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of various molecular structures. For instance, Wu et al. (2021) synthesized compounds using 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, characterizing their structure through spectroscopy and X-ray diffraction. Their research highlights the compound's relevance in creating new molecular structures with potential applications in various fields (Wu, Chen, Chen, & Zhou, 2021).
Crystallography and Conformational Analysis
- Huang et al. (2021) focused on understanding the crystal structure and molecular conformation of compounds derived from this compound. Their research emphasizes the importance of this compound in detailed crystallographic studies, contributing to the broader understanding of molecular structures (Huang et al., 2021).
Comparative Spectroscopic Analysis
- In another study, Liao et al. (2022) utilized the compound as a raw material for synthesizing new structures, which were then examined through spectroscopy and X-ray diffraction. This work illustrates the compound's utility in developing materials with unique properties, particularly in spectroscopy (Liao, Liu, Wang, & Zhou, 2022).
Molecular Reactivity and Stability Studies
- The compound's molecular reactivity and stability have been a subject of study. Sopková-de Oliveira Santos et al. (2003) compared the structural differences and reactivity of derivatives of this compound, contributing to the understanding of its chemical behavior (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Microwave-Assisted Synthesis
- The compound has been used in microwave-assisted synthesis processes. Rheault et al. (2009) reported the convenient access to certain benzimidazoles using microwave-assisted synthesis with this compound, highlighting its role in facilitating advanced synthesis techniques (Rheault, Donaldson, & Cheung, 2009).
Antioxidant Properties
- Its derivatives have shown promise in biological activities. Rani et al. (2012) synthesized novel compounds using this compound and evaluated their antioxidant properties, suggesting its potential in pharmaceutical applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Safety and Hazards
This compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it gets on the skin, it should be washed off with plenty of water .
Propiedades
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAPDEKXZLRRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679854 | |
| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003845-08-6 | |
| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)
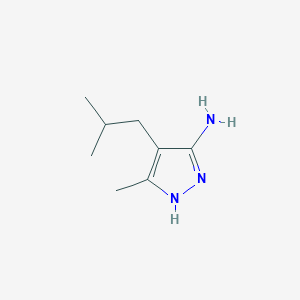
![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
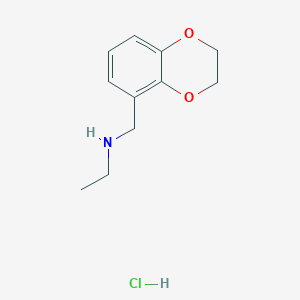
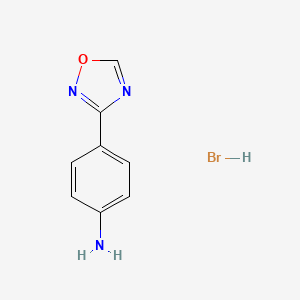
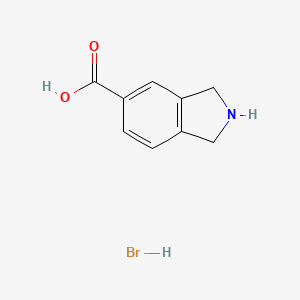

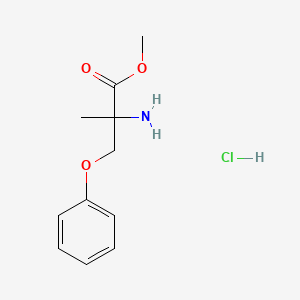
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)